molecular formula C25H26O10 B13421317 Fridamycin A

Fridamycin A

Cat. No.: B13421317
M. Wt: 486.5 g/mol
InChI Key: LKLNNJGYAYDANM-VRSSYPSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fridamycin A is a microbial natural product derived from the type II polyketide synthase pathway. It was identified through comparative LC/MS-based analysis of Actinomadura sp. RB99, isolated from a fungus-growing termite . This compound has garnered attention for its potential antidiabetic properties, particularly its ability to stimulate glucose uptake without inducing adipogenesis .

Preparation Methods

Chemical Reactions Analysis

Fridamycin A undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .

Scientific Research Applications

Fridamycin A has several scientific research applications:

Mechanism of Action

Fridamycin A exerts its effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to increased glucose uptake in cells without promoting adipogenesis. The molecular targets involved include AMPK and other proteins associated with glucose metabolism .

Properties

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1

InChI Key

LKLNNJGYAYDANM-VRSSYPSJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O

Origin of Product

United States

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